The biosynthesis of biotin occurs through two main pathways involving different enzymes. The first stage involves the synthesis of the pimelate moiety from malonyl-acyl carrier protein (ACP), which is then utilized in the second stage to form the complete biotin structure. Key enzymes include:
The synthesis can also be achieved chemically through various methods involving starting materials such as 2-oxo-3-pentenoic acid and other organic compounds, although these synthetic routes are less common compared to biological synthesis.
The molecular formula of SLC-(+)-Biotin is with a molecular weight of approximately 244.31 g/mol. The structure consists of a bicyclic ring system with a ureido group and a valeric acid side chain. The specific arrangement of atoms contributes to its biochemical activity as a cofactor .
Biotin participates in several biochemical reactions primarily as a cofactor for carboxylase enzymes. These enzymes catalyze carboxylation reactions where carbon dioxide is added to substrates. Notable reactions include:
These reactions highlight biotin's essential role in energy metabolism and biosynthetic pathways.
Biotin functions through a mechanism involving its covalent attachment to specific enzymes via an amide bond formed with lysine residues. This attachment activates the enzyme for catalysis by facilitating the transfer of carbon dioxide to substrates during carboxylation reactions.
The mechanism can be summarized as follows:
These properties make SLC-(+)-Biotin suitable for various applications in biochemical research.
SLC-(+)-Biotin has numerous applications across scientific fields:
The Solute Carrier Family 19 Member 3 transporter, a high-affinity thiamine transporter, forms an essential component of cellular vitamin homeostasis. Structurally, it comprises 12 transmembrane domains organized into two symmetrical six-helix bundles (N-terminal and C-terminal domains) that undergo conformational shifts during substrate translocation [1]. Cryo-electron microscopy studies reveal its binding pocket specifically accommodates thiamine (vitamin B1) with a dissociation constant (Kd,app) of 12.7 ± 1.2 μM, while excluding phosphorylated thiamine derivatives [1]. Notably, Solute Carrier Family 19 Member 3 lacks biotin transport capability despite its historical association with biotin-responsive disorders [2] [5].
Tissue-specific polarization dictates its physiological role: In the blood-brain barrier, Solute Carrier Family 19 Member 3 localizes to perivascular pericytes at the basement membrane, while Solute Carrier Family 19 Member 2 (thiamine transporter 1) occupies the luminal endothelial surface [2] [3]. This compartmentalization necessitates cooperative transport for cerebral thiamine delivery. Conversely, in intestinal epithelia, Solute Carrier Family 19 Member 3 resides at the apical membrane, directly mediating dietary thiamine absorption [3] [8]. Genetic ablation in mice confirms its non-redundant role in systemic thiamine distribution, with significant reductions in serum and brain thiamine levels observed [1].
Table 1: Functional Properties of Solute Carrier Family 19 Member 3
Property | Value/Characteristic | Experimental Evidence |
---|---|---|
Substrate Specificity | Thiamine (not biotin or folates) | Cellular uptake assays [2] [5] |
Binding Affinity (Kd) | 12.7 ± 1.2 μM (thiamine) | Thermal shift assays [1] |
pH Optimum | Neutral pH | Transport kinetics [3] |
Tissue Polarization (Brain) | Basement membrane pericytes | Immunohistochemistry [2] |
Tissue Polarization (Gut) | Apical membrane of enterocytes | Membrane fractionation [3] [8] |
Biotin deficiency paradoxically upregulates Solute Carrier Family 19 Member 3 expression through transcriptional mechanisms. Vlasova et al. demonstrated a 2.5-fold increase in Solute Carrier Family 19 Member 3 mRNA in leukocytes of biotin-deficient humans, suggesting a compensatory response [4]. The molecular basis involves the Solute Carrier Family 19 Member 3 promoter, which contains specific cis-regulatory elements responsive to vitamin status. The minimal promoter region (positions -77 to +59 relative to the transcription start site) harbors a critical GC-box (-48/-45 bp) bound by transcription factors Specificity Protein 1 and Specificity Protein 3 [3] [6]. Biotin deficiency enhances the binding activity of these factors, driving promoter activation.
This regulatory mechanism explains clinical observations in biotin-thiamine-responsive basal ganglia disease. Patients with promoter deletions (e.g., a 4808-bp deletion encompassing the 5' UTR and minimal promoter) exhibit abolished Solute Carrier Family 19 Member 3 transcription, rendering them unresponsive to thiamine monotherapy [2] [4]. However, high-dose biotin administration restores transporter expression in promoter-mutation carriers by activating alternative regulatory sites or inducing epigenetic remodeling. A case study confirmed that a patient with the homozygous Solute Carrier Family 19 Member 3 mutation (c.958G>C, p.Glu320Gln) showed no neurological improvement after one year of biotin monotherapy (5 mg/kg/day), underscoring the irreversibility of neuronal damage in advanced deficiency states despite transcriptional rescue attempts [6].
The therapeutic synergy between biotin and thiamine in treating Solute Carrier Family 19 Member 3 deficiency disorders operates through complementary molecular pathways:
Transcriptional Co-activation: Biotin induces chromatin remodeling at the Solute Carrier Family 19 Member 3 locus via histone biotinylation, increasing gene expression accessibility. Concurrently, thiamine pyrophosphate (the active phosphorylated form) enhances promoter activity through yet undefined mechanisms, potentially involving metabolic sensing [4] [6]. This dual input amplifies transporter synthesis beyond levels achievable by either vitamin alone.
Functional Compensation: While Solute Carrier Family 19 Member 3 is thiamine-specific, biotin indirectly supports thiamine-dependent metabolism. Biotin carboxylases generate anaplerotic intermediates replenishing tricarboxylic acid cycle substrates, mitigating energy deficits during thiamine deficiency [1] [8]. This metabolic bypass preserves cellular viability until thiamine transport normalizes.
Transporter Protection: Biotin reduces oxidative stress in neuronal cells, protecting Solute Carrier Family 19 Member 3 from inactivation by reactive oxygen species. This is critical in basal ganglia neurons, which exhibit high metabolic rates and vulnerability to redox imbalance [4] [6].
Table 2: Pharmacodynamic Synergy in Solute Carrier Family 19 Member 3 Restoration
Vitamin | Molecular Action | Biological Consequence |
---|---|---|
Biotin | • Histone biotinylation at Solute Carrier Family 19 Member 3 promoter [4] • Reduced neuronal oxidative stress [6] | Enhanced transcription; Protection from inactivation |
Thiamine | • Solute Carrier Family 19 Member 3 substrate saturation [1] • Metabolic cofactor for pyruvate dehydrogenase [8] | Sustained transport activity; Restoration of aerobic metabolism |
Synergy | • Co-amplification of promoter activity • Metabolic stabilization | Complete neurological recovery in early-disease patients [2] [4] |
Biotin exerts epigenetic control over Solute Carrier Family 19 Member 3 through two primary mechanisms:
Histone Biotinylation: Biotin serves as a covalent modifier of histones H3 and H4 via biotinidase and holocarboxylase synthetase activity. Biotinylated histones at lysine residues (e.g., H4K12bio, H3K9bio) are enriched within the Solute Carrier Family 19 Member 3 promoter region during biotin sufficiency. These modifications relax chromatin structure, facilitating Specificity Protein 1/Specificity Protein 3 binding and transcriptional activation [4]. Depletion of biotin reduces histone biotinylation, leading to heterochromatin formation and transcriptional silencing.
DNA Methylation Dynamics: Bisulfite sequencing reveals CpG islands within the Solute Carrier Family 19 Member 3 promoter undergo hypermethylation during biotin deficiency. This hypermethylation correlates with reduced mRNA expression in gastric cancer models and neuronal cells [3] [7]. Biotin repletion activates DNA demethylases (e.g., ten-eleven translocation enzymes), restoring hypomethylated states conducive to transcription. Notably, biotin-dependent methyl group metabolism influences S-adenosylmethionine availability, indirectly modulating methylation capacity [4] [6].
These epigenetic pathways establish a feedback loop wherein Solute Carrier Family 19 Member 3 expression becomes coupled to cellular biotin status. This explains the paradoxical therapeutic efficacy of biotin in a transporter that does not recognize it as a substrate: Biotin corrects epigenetic silencing of Solute Carrier Family 19 Member 3, enabling residual functional transporters (in missense mutation carriers) or intact alleles (in promoter mutation heterozygotes) to restore thiamine transport. However, this mechanism has limitations in advanced neurodegeneration, where irreversible cellular damage occurs despite epigenetic rescue, as observed in late-treated biotin-thiamine-responsive basal ganglia disease patients [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4